molecular formula C21H21N3O2 B041663 Glycyl-L-phenylalanine 2-naphthylamide CAS No. 21438-66-4

Glycyl-L-phenylalanine 2-naphthylamide

Cat. No. B041663
CAS RN: 21438-66-4
M. Wt: 347.4 g/mol
InChI Key: YABDXPBHLDPMOA-IBGZPJMESA-N
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Description

Glycyl-L-phenylalanine 2-naphthylamide (Gly-L-Phe-2-NNap) is a dipeptidyl naphthylamide that serves as a substrate for various enzymatic reactions, particularly those involving cathepsin C. This compound has been instrumental in studies exploring the mechanisms of intralysosomal hydrolysis and the structural integrity of lysosomal membranes (Jadot et al., 1984).

Synthesis Analysis

While specific synthesis details of Gly-L-Phe-2-NNap are not provided in the available literature, analogous compounds have been synthesized from a sultam-derived glycine imine synthon alkylated by judicious electrophiles, followed by hydrolysis and sultam-cleavage. This approach has been applied in the synthesis of related constrained side-chain derivatives of L-phenylalanine and L-2-naphthylalanine, which could suggest similar methodologies might be employed for Gly-L-Phe-2-NNap (JosienHubert & Chassaing, 1992).

Molecular Structure Analysis

The molecular structure of Gly-L-Phe-2-NNap allows it to be a substrate for cathepsin C, facilitating studies on lysosomal function and integrity. Its structural features enable interactions with lysosomal membranes, impacting their permeability and potentially causing disruption upon hydrolysis inside these organelles (Jadot et al., 1984).

Chemical Reactions and Properties

Gly-L-Phe-2-NNap undergoes enzymatic hydrolysis, serving as a substrate for cathepsin C within lysosomes. This hydrolysis can alter lysosomal membrane permeability and has been used to study the effects of various substances on lysosomal stability and function (Jadot et al., 1984).

Physical Properties Analysis

The literature does not provide specific details on the physical properties of Gly-L-Phe-2-NNap, such as solubility, melting point, or molecular weight, focusing more on its biological applications and interactions with lysosomal enzymes.

Chemical Properties Analysis

Gly-L-Phe-2-NNap is characterized by its ability to engage in specific chemical interactions within biological systems, particularly with lysosomal enzymes. Its role as a substrate for cathepsin C highlights its chemical reactivity in intracellular environments, impacting lysosomal function and stability through its hydrolysis (Jadot et al., 1984).

Scientific Research Applications

  • Intracellular Localization Studies : GPN is used for studying the intracellular localization of proteolytic processing steps in the maturation of alpha-glucosidase and cathepsin D in human fibroblasts (Oude Elferink et al., 1985).

  • Distinguishing Between Endosomes and Lysosomes : It serves as a tool for distinguishing between endosomes and lysosomes in endocytic pathway studies (Berg et al., 1994).

  • Role in Lysosomal Degradation : GPN reveals the role of lysosomes in the degradation of bile acids by releasing endocytosed invertase from rat liver (Jadot & Wattiaux, 1985).

  • Impact on Store-Operated Ca2+ Entry : It inhibits store-operated Ca2+ entry (SOCE) by interfering with Stim1 oligomerization and the activation of Orai (Morgan & Galione, 2020).

  • Chromogenic Substrate for Cathepsin C : Recommended as a sensitive chromogenic substrate for cathepsin C in biochemical studies (Vanha-Perttula et al., 1965).

  • Lysosomal Disruption : It can cause disruption of lysosomes through its hydrolysis inside these organelles (Jadot et al., 1984).

  • Macrophage Activation and Antimicrobial Action : Increases phagocytosis by macrophages and protects mice against Klebsiella pneumoniae infection (Migliore-Samour et al., 1992).

  • Cytotoxic Properties : Glycyl-D-phenylalanine-2-naphthylamide acts as a cytotoxic agent and specific lytic agent for lysosomes (Jadot et al., 1990).

  • Arylaminopeptidase Activity : Found in bovine dental pulp, involved in amino acid digestion (Oya et al., 1972).

  • Chymotrypsin Assay : Serves as a sensitive, specific, and stable substrate for chymotrypsin determination (Rinderknecht & Fleming, 1975).

  • Intracellular Calcium Homeostasis : Suggested to play a role in intracellular Ca2+ homeostasis by permeabilizing lysosomes and inducing intracellular Ca2+ release (Haller et al., 1996).

  • Peptide Bonding Research : Utilized in research applications related to peptide bonding, particularly in glycine hydrolysis (Ito et al., 2003).

  • Calcium Signaling from Acidic Organelles : Evokes Ca2+ signals from acidic organelles, potentially targeting lysosomes (Yuan et al., 2021).

  • Peptidase Activity in Human Submaxillary Gland : Shows significant activity among various amino acid naphthylamidases in human submaxillary gland (Oya et al., 1972).

  • Enzymatic Hydrolysis Studies : The enzyme hydrolyzes naphthylamides of various amino acids and is activated by chloride ions (Hopsu-Havu & Rintola, 1968).

  • Serum Aminopeptidase Activity : Involved in the cleavage of glycyl-proline from specific substrates, with varying activities in individuals and in patients with rheumatoid conditions (Hopsu-Havu et al., 1970).

  • Human Small Intestine Peptidase Activities : Involved in the hydrolysis of specific amino acids in the brush border and cytosol of human small intestine (Andria et al., 1980).

  • Effect of Parathormone : Demonstrates decreased enzyme activity for the hydrolysis of specific amino acid naphthylamides following parathormone injections in rats (Nagatsu & Hara, 1968).

  • Calorimetric Method for Glycyl Peptidase Determination : A method for determining glycyl peptidase activity in human serum and tissues (Szewczuk et al., 1969).

Future Directions

The mechanism of action of GPN, particularly its ability to evoke Ca2+ signals independent of cathepsin C and lysosomes, warrants further investigation . This could lead to a better understanding of lysosomal behavior and cytosolic Ca2+ signaling .

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-naphthalen-2-yl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c22-14-20(25)24-19(12-15-6-2-1-3-7-15)21(26)23-18-11-10-16-8-4-5-9-17(16)13-18/h1-11,13,19H,12,14,22H2,(H,23,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABDXPBHLDPMOA-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944021
Record name 2-[(2-Amino-1-hydroxyethylidene)amino]-N-(naphthalen-2-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-L-phenylalanine 2-naphthylamide

CAS RN

21438-66-4
Record name Glycyl-N-2-naphthalenyl-L-phenylalaninamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21438-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycylphenylalanine 2-naphthylamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-Amino-1-hydroxyethylidene)amino]-N-(naphthalen-2-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gly-Phe β-naphthylamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
392
Citations
M Jadot, C Colmant, S Wattiaux-De Coninck… - Biochemical …, 1984 - portlandpress.com
Glycyl-L-phenylalanine 2-naphthylamide (Gly-L-Phe-2-NNap), a cathepsin C substrate, induces an increase of the free and unsedimentable activities of this enzyme when incubated …
Number of citations: 148 portlandpress.com
M Jadot, R Wattiaux - Biochemical journal, 1985 - portlandpress.com
The release by glycyl-L-phenylalanine 2-naphthylamide (Gly-L-Phe-2-NNap) of endocytosed invertase associated with the MLP fraction (sum of the M, L and P fractions [de Duve, …
Number of citations: 17 portlandpress.com
TO Berg, PE Strømhaug, T Løvdal… - Biochemical …, 1994 - portlandpress.com
… osmotic lysis of lysosomes were tested: methionine 0-methyl ester (MOM), which is hydrolysed by an esterase (possibly cathepsin G) [15], and glycyl-L-phenylalanine 2-naphthylamide (…
Number of citations: 129 portlandpress.com
TO Berg, PE STRøMHAUG, T Berg… - European journal of …, 1994 - Wiley Online Library
In density‐gradient analyses of autophagic vacuoles from isolated rat hepatocytes, autophagosomes could be recognized by the presence of an autophagically sequestered cytosolic …
Number of citations: 29 febs.onlinelibrary.wiley.com
M Jadot, F Andrianaivo, F Dubois… - European journal of …, 2001 - Wiley Online Library
… membrane perturbing treatments such as: incubation of lysosomes in isotonic glucose, in hypotonic sucrose or in the presence of the lytic agent glycyl-l-phenylalanine 2-naphthylamide. …
Number of citations: 42 febs.onlinelibrary.wiley.com
ME Parsons, RJT Pennington - Biochemical Journal, 1976 - portlandpress.com
… Chemicals L-Leucine2-naphthylamide,glycyl-L-phenylalanine 2-naphthylamide, glycyl-L-phenylalanine amide, benzoyl-L-arginine 2-naphthylamide and L-leucine 4nitroanilide were …
Number of citations: 44 portlandpress.com
AF Bury, RJ Pennington - Biochemical Journal, 1975 - ncbi.nlm.nih.gov
Human muscle enzymes that hydrolyse dipeptide 2-naphthylamides were separated by chromatography on DEAE-Sephadex. Evidence was obtained that these substrates are …
Number of citations: 22 www.ncbi.nlm.nih.gov
S Castelli, E Desideri, MR Ciriolo - Biochemical Pharmacology, 2022 - Elsevier
… Here, we show that the lysosome damaging compound glycyl-l-phenylalanine 2-naphthylamide (GPN) induces cell death by a caspase-independent mechanism in HCC cell lines. …
Number of citations: 5 www.sciencedirect.com
AA Sánchez-Tusie, SR Vasudevan… - Biochemical and …, 2014 - Elsevier
… An alternative method to disrupt the proton gradient of acidic stores is the use of glycyl-l-phenylalanine-2-naphthylamide (GPN), a membrane-permeant agent that accumulates in …
Number of citations: 16 www.sciencedirect.com
TO Berg, E Stomhaug - Biochem J, 1994
Number of citations: 3

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